![molecular formula C16H18N2O2S B2380479 (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide CAS No. 865180-73-0](/img/structure/B2380479.png)

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a benzothiazole derivative, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities and are part of many drugs and useful compounds .

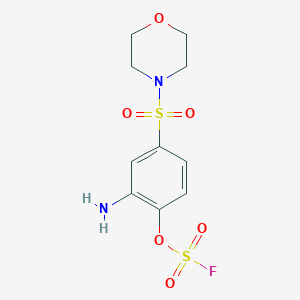

Molecular Structure Analysis

The molecule contains a benzothiazole ring which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. It also has an allyl group attached to the nitrogen atom and an ethoxy group attached to the benzene ring .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the exocyclic double bond. The exact reactivity of this compound would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As a benzothiazole derivative, this compound is likely to be aromatic and relatively stable. It contains both polar (ethoxy) and nonpolar (allyl) groups, which could affect its solubility and reactivity .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Activities

- A study synthesized benzothiazole derivatives, including N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides, and evaluated them for cytotoxic and antimicrobial activities. Some compounds demonstrated significant cytotoxicity against cancer cell lines and moderate inhibitory effects on the growth of Staphylococcus aureus and fungi (Nam, Dung, Thuong, & Hien, 2010).

Fluorescence and Chemosensors

- Coumarin benzothiazole derivatives were synthesized and their crystal structures and photophysical properties investigated. These compounds can recognize cyanide anions, with some showing color changes and fluorescence quenching observable by the naked eye (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).

Chemical Synthesis Applications

- Ruthenium-based olefin metathesis catalysts bearing thiazole-2-ylidene ligands were prepared and characterized. These catalysts efficiently promote benchmark olefin metathesis reactions (Vougioukalakis & Grubbs, 2008).

Environmental Applications

- A novel magnetic nanoadsorbent was synthesized using N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide for the removal of Zn2+ and Cd2+ ions from industrial wastes. This nanoadsorbent showed high adsorption capacity and stability (Zargoosh, Sohrabi, Abdolmaleki, & Firouz, 2015).

Imaging and Sensor Applications

- A study developed a high-affinity PET radioligand for imaging cannabinoid subtype 2 receptor, using a fluorinated analogue of a thiazole derivative. This compound showed specific binding in vitro and potential for imaging in vivo (Moldovan, Teodoro, Gao, Deuther-Conrad, Kranz, Wang, Kuwabara, Nakano, Valentine, Fischer, Pomper, Wong, Dannals, Brust, & Horti, 2016).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S/c1-3-9-18-13-8-7-12(20-4-2)10-14(13)21-16(18)17-15(19)11-5-6-11/h3,7-8,10-11H,1,4-6,9H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMYTQRVHARUEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3CC3)S2)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cinnamamide](/img/structure/B2380400.png)

![N-(4-chlorophenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2380403.png)

![(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2380405.png)

![8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380406.png)

![N-(3,4-dimethoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2380407.png)

![4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2380408.png)

![4-{2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2380409.png)

![ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2380411.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2380413.png)

![2-(4-chlorophenyl)-3-(4-methoxyphenyl)-5-(p-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2380417.png)